4-Amino-5-carbamyl-3-benzylthiazole-2(3H)-thione
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Overview
Description
4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This method allows for the formation of N-acylated derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s ability to bind to DNA and interact with topoisomerase II results in DNA double-strand breaks, cell cycle arrest, and ultimately cell death .
Comparison with Similar Compounds
Similar compounds to 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE include other thiazole derivatives such as:
2-Amino-5-benzyl-1,3-thiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir also contain thiazole rings and are used for their antimicrobial and antiretroviral properties.
The uniqueness of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64686-82-4 |
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Molecular Formula |
C11H11N3OS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-amino-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3OS2/c12-9-8(10(13)15)17-11(16)14(9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,13,15) |
InChI Key |
KYVMDQPAZYWJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)N)N |
Origin of Product |
United States |
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